molecular formula C12H12O4 B8202751 Benzyl methyl maleate

Benzyl methyl maleate

Cat. No.: B8202751
M. Wt: 220.22 g/mol
InChI Key: BMJXWTXRRZMGMV-FPLPWBNLSA-N
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Description

Benzyl methyl maleate is a mixed ester derived from maleic acid, where one carboxylic acid group is esterified with benzyl alcohol (C₆H₅CH₂OH) and the other with methanol (CH₃OH). Its molecular formula is C₁₂H₁₂O₄, with the structural formula Benzyl-OOC-CH=CH-COO-Methyl. Maleate esters are widely used in polymer synthesis, pharmaceuticals, and specialty chemicals due to their reactivity and ability to modify material properties.

Properties

IUPAC Name

4-O-benzyl 1-O-methyl (Z)-but-2-enedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O4/c1-15-11(13)7-8-12(14)16-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3/b8-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMJXWTXRRZMGMV-FPLPWBNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C\C(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzyl methyl maleate can be synthesized through the esterification of maleic acid with benzyl alcohol and methanol. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods: In an industrial setting, the production of this compound involves the continuous esterification process. Maleic anhydride is first hydrolyzed to maleic acid, which is then esterified with benzyl alcohol and methanol in the presence of an acid catalyst. The reaction mixture is continuously stirred and heated to maintain the desired temperature and reaction rate. The product is then purified through distillation or crystallization.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid.

    Reduction: The compound can be reduced to form the corresponding alcohols, benzyl alcohol, and methanol.

    Substitution: It can undergo nucleophilic substitution reactions, where the ester groups can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like ammonia or thiols are used under basic conditions.

Major Products Formed:

    Oxidation: Benzaldehyde, benzoic acid.

    Reduction: Benzyl alcohol, methanol.

    Substitution: Corresponding amides or thioesters.

Scientific Research Applications

Benzyl methyl maleate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.

    Medicine: It serves as a precursor in the synthesis of certain drugs and therapeutic agents.

    Industry: this compound is used in the production of polymers, resins, and coatings due to its reactivity and ability to form cross-linked structures.

Mechanism of Action

The mechanism of action of benzyl methyl maleate involves its reactivity as an ester. The compound can undergo hydrolysis to release maleic acid, benzyl alcohol, and methanol. In biological systems, it can interact with enzymes that catalyze ester hydrolysis, leading to the formation of its constituent alcohols and acids. These products can then participate in various metabolic pathways.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares benzyl methyl maleate with analogous maleate esters and benzoate derivatives:

Compound Molecular Formula Structure Physical State Key Applications Toxicity/Safety Considerations
This compound C₁₂H₁₂O₄ Mixed benzyl/methyl ester of maleic acid Likely liquid or oily Polymer modifiers, pharmaceutical intermediates Potential irritant (inferred)
Dibenzyl maleate C₁₈H₁₆O₄ Two benzyl esters Solid (inferred) Copolymer synthesis (e.g., pour point depressants) Handle with care; limited data
Diethyl maleate C₈H₁₂O₄ Two ethyl esters Liquid Plasticizers, reactive diluents Moderate toxicity; avoid inhalation
Methyl benzoate C₈H₈O₂ Methyl ester of benzoic acid Liquid Solvent, flavoring agent Toxic on exposure; use ventilation
Benzyl benzoate C₁₄H₁₂O₂ Benzyl ester of benzoic acid Oily liquid Pharmaceuticals, insecticides Skin irritant; use protective gear

Physical and Chemical Properties

  • Solubility : Smaller esters (e.g., diethyl maleate) are more water-soluble, while bulkier esters (e.g., dibenzyl maleate) are lipophilic. This compound likely exhibits intermediate solubility.
  • Reactivity : The maleate double bond enables addition reactions, making it valuable in crosslinking and polymerization.

Q & A

Q. What are the recommended methods for synthesizing benzyl methyl maleate, and how can reaction efficiency be optimized?

this compound can be synthesized via esterification between maleic anhydride and benzyl/methyl alcohols under acid catalysis. Key parameters include:

  • Catalyst selection : Use sulfuric acid or p-toluenesulfonic acid (1–5 mol%) to enhance reaction rates.
  • Temperature control : Maintain 60–80°C to balance reaction speed and minimize side reactions (e.g., polymer formation).
  • Solvent-free conditions or non-polar solvents (e.g., toluene) to improve esterification efficiency . Post-synthesis, purify via column chromatography (silica gel, CH₂Cl₂/EtOH eluants) to isolate the product with ≥95% purity. Confirm structure using ¹H/¹³C NMR and FT-IR spectroscopy .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Chromatography : Use HPLC with a C18 column (acetonitrile/water mobile phase) to assess purity. Compare retention times with standards .
  • Spectroscopy :
  • NMR : Identify ester carbonyl signals (δ 170–175 ppm in ¹³C NMR) and maleate double-bond protons (δ 6.2–6.4 ppm in ¹H NMR).
  • FT-IR : Confirm ester C=O stretches (~1720 cm⁻¹) and maleate C=C vibrations (~1640 cm⁻¹) .
    • Mass spectrometry : Validate molecular ion peaks (e.g., [M+H]+ at m/z 220.1) using ESI-MS .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR vs. LC-MS) for this compound derivatives be resolved?

Discrepancies may arise from:

  • Isomeric impurities : Use 2D NMR (COSY, HSQC) to distinguish regioisomers or stereoisomers.
  • Degradation products : Conduct stability studies under varying pH/temperature to identify breakdown compounds (e.g., maleic acid via LC-MS) .
  • Matrix effects : Compare spectra in different solvents (e.g., DMSO vs. CDCl₃) to rule out solvent-induced shifts .

Q. What experimental design strategies are effective for studying the reactivity of this compound in copolymerization?

  • Monomer ratios : Systematically vary this compound/styrene ratios (e.g., 1:10 to 1:2) to assess copolymer composition via ¹H NMR integration .
  • Kinetic studies : Use DSC or in-situ FT-IR to monitor reaction rates and activation energy.
  • Crosslinking analysis : Employ GPC to measure molecular weight distributions and identify branching points .

Q. How can researchers mitigate hydrolysis of this compound during long-term storage?

  • Storage conditions : Use anhydrous solvents (e.g., THF) and inert atmospheres (N₂/Ar) to prevent moisture exposure .
  • Stabilizers : Add radical scavengers (e.g., BHT at 0.1 wt%) or buffer systems (pH 6–7) to inhibit acid-catalyzed degradation .
  • Monitoring : Periodically test via Karl Fischer titration (water content <0.1%) and HPLC to detect hydrolyzed products (e.g., maleic acid) .

Methodological Guidance for Data Interpretation

Q. What analytical approaches are recommended for quantifying trace impurities in this compound?

  • LC-QTOF-MS : Detect impurities at ppm levels using high-resolution mass spectrometry. Compare fragmentation patterns with databases (e.g., NIST) .
  • Headspace GC-MS : Identify volatile degradation byproducts (e.g., benzyl alcohol) under accelerated aging conditions (40°C/75% RH) .
  • Ion chromatography : Quantify ionic impurities (e.g., sulfate from catalysts) with a detection limit of 0.01 µg/mL .

Q. How should researchers design reproducibility protocols for this compound-based experiments?

  • Documentation : Follow guidelines in the Beilstein Journal of Organic Chemistry for detailed experimental sections, including exact molar ratios, equipment calibration data, and purification thresholds .
  • Blind testing : Have independent labs replicate synthesis and characterization steps using shared protocols.
  • Error analysis : Report standard deviations for ≥3 independent trials in kinetic or yield studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Benzyl methyl maleate
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